2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 189.66 g/mol. This compound is classified under pyrimidine derivatives and is recognized for its potential biological activities, particularly in medicinal chemistry. Its structure features a tetrahydropyridine moiety linked to a pyrimidine ring, which may contribute to its pharmacological properties.
The synthesis of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride typically involves several key steps:
The synthesis process may utilize various reagents and solvents depending on the specific route chosen. Reaction conditions such as temperature and time are critical in optimizing yield and purity. For instance, reactions may be carried out under reflux conditions or in controlled atmospheres to minimize side reactions.
The molecular structure of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride can be represented as follows:
This compound consists of a pyrimidine ring substituted with a 1,2,3,6-tetrahydropyridine group at the second position.
The chemical behavior of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride involves various reactions typical for pyrimidine derivatives:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, certain metal catalysts may facilitate more efficient nucleophilic substitutions or reductions.
The mechanism of action for 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride is primarily related to its interaction with biological targets:
Research indicates that compounds containing tetrahydropyridine and pyrimidine functionalities often exhibit significant pharmacological activities due to their ability to mimic natural substrates or ligands.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize these properties accurately.
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride has several notable applications in scientific research:
The strategic integration of nitrogen-containing heterocycles forms the cornerstone of modern multi-target directed ligand (MTDL) development. Pyrimidine and tetrahydropyridine rings exemplify privileged scaffolds due to their versatile non-covalent binding capabilities and bioisosteric properties. The hybrid molecule 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride (CAS: 182416-08-6) embodies this design philosophy, combining two pharmaceutically significant heterocycles into a single chemical entity [1] [6]. Its molecular architecture (C₉H₁₂ClN₃, MW: 197.67 g/mol) features:
This hybrid structure enables simultaneous engagement with multiple biological targets, as evidenced by the SMILES notation Cl.C1C=C(CCN1)C1N=CC=CN=1
, which highlights the conjugated system and protonation site [1]. The molecular framework permits extensive structural diversification at three key positions: the pyrimidine C4/C6, the tetrahydropyridine N1, and the tetrahydropyridine C2/C6. Such modifications allow precise tuning of target affinity and physicochemical properties for CNS penetration, as demonstrated in analogous scaffolds [2] [3].
Table 1: Structural and Electronic Properties of Key Heterocyclic Components
Heterocycle | Role in MTDL Design | Electrostatic Features | Modification Sites |
---|---|---|---|
Pyrimidine | Hydrogen-bond acceptor scaffold | Electron-deficient ring (π-system) | C2, C4, C5, C6 positions |
1,2,3,6-Tetrahydropyridine | Conformational flexibility & basic nitrogen | Semi-saturated (sp³-sp² hybridization) | N1-alkylation, C2/C6 substitution |
Hybrid Core | Dual pharmacophore integration | Extended conjugation across rings | Three-dimensional diversification |
Tetrahydropyridine-pyrimidine hybrids demonstrate exceptional blood-brain barrier (BBB) penetration capabilities due to optimal physicochemical profiles. The hydrochloride salt of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine exhibits:
These properties facilitate engagement with neurological targets implicated in Parkinson's disease, neuroinflammation, and ischemic injury. Molecular docking studies of analogous compounds reveal favorable interactions with:
Recent research demonstrates that the partially saturated tetrahydropyridine component enhances solubility compared to fully aromatic analogs. For instance, triazine derivatives featuring tetrahydropyridinyl substituents exhibit 5-10 fold greater kinetic solubility (Sk = 20-50 μM) than their piperidinyl counterparts (Sk = 1-5 μM), crucial for bioavailability in CNS tissues [3]. This solubility enhancement stems from reduced crystallinity and increased molecular flexibility, enabling better interaction with aqueous biological matrices.
Table 2: Comparative Physicochemical Properties of Tetrahydropyridine vs. Piperidine Analogs
Parameter | Tetrahydropyridinyl Derivatives | Piperidinyl Derivatives | Impact on CNS Drug Development |
---|---|---|---|
Kinetic solubility (Sk) | 20-50 μM | 1-5 μM | Enhanced bioavailability |
Molecular flexibility | Higher (sp²-sp³ hybridized ring) | Lower (fully sp³ saturated) | Improved membrane permeation |
Synthetic versatility | Susceptible to further modification | Stable but less modifiable | Broader SAR exploration |
Metabolic stability | Moderate (27-45 min in microsomes) | High (>60 min in microsomes) | Requires structural optimization |
The neurotoxicological study of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) fundamentally reshaped neurodegenerative drug discovery. MPTP's bioactivation mechanism revealed critical insights:
This historical case study directly inspired rational design of therapeutic tetrahydropyridines targeting GTPase signaling pathways. Modern analogs like 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride retain the bioactivation-prone tetrahydropyridine core but direct it toward controlled modulation of CDC42/RHOJ GTPases – regulators of tumor progression, cell migration, and angiogenesis [3]. Structure-activity relationship (SAR) studies demonstrate:
The evolutionary trajectory from MPTP's neurotoxicology to contemporary GTPase inhibitors exemplifies transformative target repurposing. Where MPTP inadvertently destroyed dopaminergic neurons, designed tetrahydropyridine-pyrimidine hybrids now precisely inhibit oncogenic GTPase-effector interactions (e.g., CDC42-PAK protein complexes) with minimized neurological side effects [3]. This paradigm shift underscores the scaffold's therapeutic versatility when systematically optimized through medicinal chemistry principles.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1